![molecular formula C31H32N4O6 B2899153 ethyl 4-({[3-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate CAS No. 931731-74-7](/img/no-structure.png)

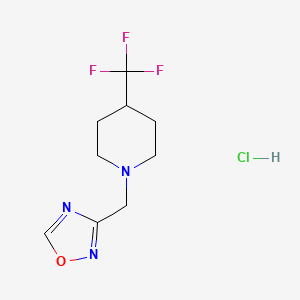

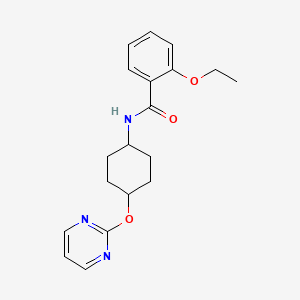

ethyl 4-({[3-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinazolinone ring and the benzylamine group could potentially give this compound interesting structural properties .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would be determined by its functional groups. For example, the ethyl ester could undergo hydrolysis to form a carboxylic acid and an alcohol. The benzylamine group could participate in reactions typical of amines, such as acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the ethyl ester could make this compound more lipophilic, which could influence its solubility and reactivity .Aplicaciones Científicas De Investigación

Electro-Optical Applications

This compound has been identified as a potential candidate for electro-optical applications . The growth of bulk size crystals of ethyl 4-amino benzoate, which is structurally similar, has been reported using a single zone transparent resistive furnace . These crystals are of interest due to their non-centrosymmetric orthorhombic crystal system and good transmittance over the visible spectrum, making them suitable for non-linear optical applications .

Organic Light Emitting Diodes (OLEDs)

The compound’s derivatives have been studied for their OLED properties. Complexation with metal ions like Pt(^{2+}), Pd(^{2+}), and Ni(^{2+}) has shown to improve the hole and electron transfer rates, which is crucial for OLED performance . The study suggests that charge transport in these compounds can be significantly enhanced, making them promising materials for OLED technology .

Organic Solar Cells (OSCs)

Similarly, for OSCs, the compound’s complexes with transition metals have demonstrated a reduction in energy gap and improved charge mobility. This indicates that such complexes could serve as efficient electron donors to fullerene acceptors in OSCs . The open circuit voltage and UV-visible absorption spectra of these complexes also support their potential use in solar cells .

Charge Transport Enhancement

The charge transport properties of ethyl 4-amino benzoate and its complexes have been theoretically studied, revealing that complexation can lead to better performance in electronic devices . This includes increased charge mobility for both holes and electrons, which is beneficial for various electronic applications .

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-({[3-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate involves the condensation of 4-aminobenzoic acid with ethyl 2-bromoacetate to form ethyl 4-(bromoacetyl)aminobenzoate. This intermediate is then reacted with 3-(4-aminobutyl)-2,4-dioxo-3,4-dihydroquinazoline-1(2H)-acetic acid to form ethyl 4-({[3-{4-[(4-bromoethyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate. The bromoethyl group is then substituted with a methylbenzylamine group using sodium hydride and 4-methylbenzylamine to form ethyl 4-({[3-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate.", "Starting Materials": [ "4-aminobenzoic acid", "ethyl 2-bromoacetate", "3-(4-aminobutyl)-2,4-dioxo-3,4-dihydroquinazoline-1(2H)-acetic acid", "sodium hydride", "4-methylbenzylamine" ], "Reaction": [ "Condensation of 4-aminobenzoic acid with ethyl 2-bromoacetate to form ethyl 4-(bromoacetyl)aminobenzoate", "Reaction of ethyl 4-(bromoacetyl)aminobenzoate with 3-(4-aminobutyl)-2,4-dioxo-3,4-dihydroquinazoline-1(2H)-acetic acid to form ethyl 4-({[3-{4-[(4-bromoethyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate", "Substitution of the bromoethyl group with a methylbenzylamine group using sodium hydride and 4-methylbenzylamine to form ethyl 4-({[3-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate" ] } | |

Número CAS |

931731-74-7 |

Nombre del producto |

ethyl 4-({[3-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate |

Fórmula molecular |

C31H32N4O6 |

Peso molecular |

556.619 |

Nombre IUPAC |

ethyl 4-[[2-[3-[4-[(4-methylphenyl)methylamino]-4-oxobutyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |

InChI |

InChI=1S/C31H32N4O6/c1-3-41-30(39)23-14-16-24(17-15-23)33-28(37)20-35-26-8-5-4-7-25(26)29(38)34(31(35)40)18-6-9-27(36)32-19-22-12-10-21(2)11-13-22/h4-5,7-8,10-17H,3,6,9,18-20H2,1-2H3,(H,32,36)(H,33,37) |

Clave InChI |

ZFPDZBMLWRXYEQ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=C(C=C4)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2899072.png)

![2-[3-(4-Methoxyphenyl)-4-(1-methylvinyl)isoxazol-5-yl]propan-2-ol](/img/structure/B2899074.png)

![2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-phenylethyl)acetamide](/img/structure/B2899075.png)

![5-[(3,4-Dimethylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2899077.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2899082.png)

![3-(3-chlorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2899088.png)

![4-[2-(2-Oxo-2-phenylethyl)azepane-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2899093.png)